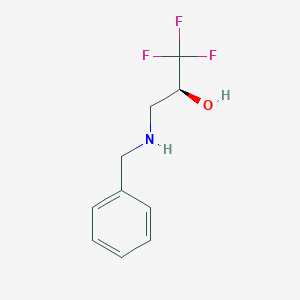

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(benzylamino)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)7-14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTRJOFXPSASPC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@@H](C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Trifluoromethylated Amino Alcohols in Chiral Synthesis

The strategic incorporation of fluorine into organic molecules has become a widespread and powerful strategy in medicinal chemistry and materials science. The trifluoromethyl (CF3) group, in particular, can profoundly alter the physical, chemical, and biological properties of a parent molecule. These alterations include enhanced metabolic stability, increased lipophilicity, and modified binding affinities to biological targets. When a trifluoromethyl group is introduced into a chiral amino alcohol, the resulting molecule becomes a highly valuable asset for asymmetric synthesis.

Trifluoromethylated amino alcohols are a class of difunctional compounds that combine the structural features of β-amino alcohols with the influential presence of a CF3 group. guidechem.com This combination makes them attractive as unique building blocks and catalysts for stereocontrolled syntheses. guidechem.comcymitquimica.com The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and selectivity of nearby functional groups, a feature that is exploited in various synthetic transformations.

The development of methods for the enantioselective synthesis of these compounds has opened up access to enantiopure building blocks that are crucial for the synthesis of pharmaceuticals and other biologically active compounds. guidechem.com Chiral α-trifluoromethyl-β-amino alcohols, for instance, have been shown to improve the stereoselectivity of reactions such as the addition of diethylzinc (B1219324) to carbonyl compounds when compared to their non-fluorinated counterparts. chemicalbook.com This enhancement of stereochemical control underscores the importance of this structural motif in modern asymmetric synthesis.

Key Properties Conferred by the Trifluoromethyl Group:

| Property | Impact on Molecule |

| High Electronegativity | Influences the acidity and basicity of neighboring functional groups, affecting reactivity. |

| Lipophilicity | Can enhance membrane permeability and solubility in nonpolar environments, crucial for drug design. |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation and prolonging biological half-life. |

| Steric and Electronic Effects | Can dictate the conformational preferences of a molecule, thereby influencing stereoselectivity in reactions. |

The Role of S 3 Benzylamino 1,1,1 Trifluoro Propan 2 Ol As a Versatile Chiral Building Block

Stereoselective Approaches to this compound

The primary challenge in synthesizing this compound lies in the precise control of the stereocenter at the C-2 position. Various strategies have been developed, primarily revolving around the use of chiral precursors or stereoselective reactions.

A prominent route to chiral β-amino alcohols involves the use of optically pure epoxides as starting materials. The three-membered ring of the epoxide is highly strained and susceptible to ring-opening by nucleophiles, allowing for the introduction of the amino group with controlled stereochemistry.

The reaction of an optically pure (S)-trifluoromethyloxirane with an amine nucleophile, such as benzylamine (B48309), is a direct method for synthesizing the target compound. This reaction proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile on one of the epoxide's carbon atoms. beilstein-journals.org This results in an inversion of the stereochemical configuration at the center of attack.

The regioselectivity of the ring-opening is a critical aspect. In the case of trifluoromethyloxirane, the electron-withdrawing nature of the trifluoromethyl (CF3) group influences the reaction. Nucleophilic attack is generally favored at the less substituted carbon atom (C-3) due to lower steric hindrance. rsc.org Attack at this position by benzylamine leads to the desired this compound.

| Reaction | Nucleophile | Key Feature | Stereochemistry |

| Ring-opening of (S)-trifluoromethyloxirane | Benzylamine | SN2 mechanism | Inversion of configuration |

An alternative strategy involves the formation of the amino alcohol from a linear precursor through an intramolecular nucleophilic substitution. This process can be designed to proceed via an intermediate oxirane. For instance, a precursor molecule containing a hydroxyl group and a leaving group at adjacent positions can first be converted into an epoxide in situ. This epoxide is then immediately opened by an intramolecular amine nucleophile. This two-step sequence, occurring in one pot, is an effective method for creating cyclic amino compounds and can be adapted for the synthesis of acyclic amino alcohols. nih.gov The stereochemistry of the final product is dependent on the stereochemistry of the initial precursor and the mechanism of the cyclization and ring-opening steps.

The generation of the required optically pure (S)-trifluoromethyloxirane precursor is a key step. Hydrolytic kinetic resolution (HKR) is a highly effective method for resolving racemic terminal epoxides. nih.govunipd.it This reaction utilizes a chiral catalyst, typically a (salen)Co(III) complex, to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.govresearchgate.net

In the context of this synthesis, a racemic mixture of trifluoromethyloxirane would be subjected to HKR. The (R)-enantiomer would be selectively hydrolyzed to the corresponding 1,1,1-trifluoro-propane-1,2-diol, while the desired (S)-trifluoromethyloxirane remains unreacted and can be recovered with high optical purity. nih.gov This method is appealing due to the low catalyst loadings required and the use of water as the reactant. unipd.it

Table 1: Performance of Hydrolytic Kinetic Resolution (HKR) for Terminal Epoxides

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Chiral (salen)Co(III) complexes | nih.gov |

| Reactant | Water (H₂O) | unipd.it |

| Outcome | Separation of racemic epoxide into an enantioenriched epoxide and a 1,2-diol | researchgate.net |

| Efficiency | High enantiomeric excess (>99% ee) achievable for the recovered epoxide | nih.gov |

| Practicality | Low catalyst loadings (0.2-2.0 mol %) and recyclable catalyst | unipd.it |

Indirect routes offer an alternative to epoxide chemistry, often starting from more readily available fluorinated building blocks.

A viable synthetic pathway begins with 1,1,1-Trifluoro-3-bromopropanone. This strategy involves two key transformations: the stereoselective reduction of the ketone and the substitution of the bromine atom.

Stereoselective Reduction: The ketone functionality in 1,1,1-Trifluoro-3-bromopropanone is reduced to a secondary alcohol. To achieve the desired (S)-configuration, this reduction must be performed stereoselectively. This can be accomplished using chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands, or through enzymatic reduction. The product of this step is the chiral bromohydrin, (S)-3-bromo-1,1,1-trifluoropropan-2-ol.

Nucleophilic Substitution: The bromine atom in the resulting chiral bromohydrin is then displaced by benzylamine in a nucleophilic substitution reaction. This step typically proceeds with inversion of configuration if it occurs at a chiral center, but in this case, the reaction is at the adjacent C-3 position, which is not a stereocenter, thus preserving the stereochemistry established at C-2.

This sequence provides a robust method for controlling the stereochemistry of the final product through the initial reduction step.

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₂F₃NO |

| (S)-Trifluoromethyloxirane | C₃H₃F₃O |

| Benzylamine | C₇H₉N |

| 1,1,1-Trifluoro-propane-1,2-diol | C₃H₅F₃O₂ |

| 1,1,1-Trifluoro-3-bromopropanone | C₃H₂BrF₃O |

| (S)-3-Bromo-1,1,1-trifluoropropan-2-ol | C₃H₄BrF₃O |

Indirect Routes via Fluorinated Ketone and Bromopropanone Analogues

Reduction of Trifluoromethyl Ketones to Chiral Trifluoromethyl Alcohols

The asymmetric reduction of prochiral trifluoromethyl ketones is a direct and effective method for producing chiral trifluoromethyl alcohols. organic-chemistry.org Due to the high reactivity of trifluoromethyl ketones, achieving high enantioselectivity can be challenging as it may lead to poor enantioselectivity due to non-catalytic reduction by borane (B79455). nih.gov However, specialized catalysts, such as oxazaborolidines (CBS catalysts), have been successfully employed to overcome this. insuf.org

An in situ-generated oxazaborolidine catalyst derived from chiral lactam alcohol and borane has been shown to effectively catalyze the enantioselective reduction of various trifluoromethyl ketones. nih.gov The addition of additives like BF₃ can further enhance enantioselectivity, even at room temperature. nih.gov This methodology provides a practical route to chiral secondary alcohols containing a trifluoromethyl group with good yields and high enantiomeric excess (ee). nih.gov

| Trifluoromethyl Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|

| 1,1,1-Trifluoroacetophenone | Lactam alcohol (10 mol%), BH₃, BF₃ | 91 | 86 | S |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Lactam alcohol (10 mol%), BH₃, BF₃ | 95 | 85 | S |

| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | Lactam alcohol (10 mol%), BH₃, BF₃ | 94 | 85 | S |

| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | Lactam alcohol (10 mol%), BH₃, BF₃ | 92 | 86 | S |

Enzymatic and Biocatalytic Synthesis Pathways for Related Fluorinated Amino Alcohols

Enzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. These methods operate under mild conditions and can provide access to chiral molecules with exceptional purity.

Microbial enzymes, particularly alcohol dehydrogenases (ADHs), are powerful tools for the asymmetric reduction of ketones. Various microorganisms and their isolated enzymes have been used to reduce 1,1,1-trifluoroacetone (B105887) to the corresponding chiral alcohol, (S)-1,1,1-trifluoro-2-propanol, a key intermediate. For instance, ADHs from Lactobacillus kefir and Lactobacillus brevis have demonstrated high enantioselectivity in the reduction of a broad range of ketone substrates. fkit.hrresearchgate.net

The ADH from Lactobacillus kefir is an (R)-specific, NADP-dependent enzyme that can reduce various ketones to their corresponding (R)-alcohols with excellent enantiomeric excess (>99% ee). researchgate.netuniprot.org Conversely, a novel (S)-specific, NADH-dependent ADH has also been isolated from Lactobacillus kefir, which reduces acetophenone (B1666503) to (S)-phenylethanol with 99.4% ee, demonstrating the versatility of this microorganism in providing stereocomplementary enzymes. nih.gov These enzymes, often used with a cofactor regeneration system like glucose dehydrogenase, provide an efficient route to chiral fluorinated alcohols. researchgate.net

| Enzyme/Microorganism | Substrate | Product | Enantiomeric Excess (ee %) | Key Features |

|---|---|---|---|---|

| Alcohol Dehydrogenase from Lactobacillus kefir (R-specific) | Various aliphatic and aromatic ketones | Corresponding (R)-Alcohols | >99 | NADP-dependent, broad substrate specificity. researchgate.netuniprot.org |

| Alcohol Dehydrogenase from Lactobacillus kefir (S-specific) | Acetophenone | (S)-Phenylethanol | 99.4 | NADH-dependent. nih.gov |

| Alcohol Dehydrogenase from Lactobacillus brevis | Various ketones and keto-esters | Corresponding (R)-Alcohols | >99 | Exceptionally stable, robust, and versatile. fkit.hr |

| Plant/Microbial Biocatalysts (e.g., Daucus carota, Aspergillus foetidus) | Prochiral ketones | Chiral Alcohols | High | Whole-cell catalysis provides a green alternative. researchgate.net |

Chemoenzymatic strategies combine the advantages of chemical synthesis and biocatalysis to create efficient and selective reaction cascades. This approach is particularly useful for producing complex molecules like fluorinated amino alcohols. A typical strategy involves a chemical step to synthesize a prochiral ketone, followed by an enzymatic, stereoselective reduction.

| Strategy | Chemical Step | Enzymatic Step | Product Type | Yield/Selectivity |

|---|---|---|---|---|

| Pyridine-based α-Fluorinated Alcohols | Synthesis of α-halogenated acyl moieties from picoline derivatives | Reduction with ADH from Lactobacillus kefir | Chiral α-fluorinated secondary alcohols | Up to 98% yield, >99% ee. nih.gov |

| Fluorinated Aromatic Amino Alcohols | Chemical synthesis of diketones | Selective reduction with ADH followed by amination with Transaminase (TA) | Chiral fluorinated amino alcohols | >99% ee and de. tudelft.nl |

| Chiral Amino Alcohols from Diols | - | Two-enzyme cascade: ADH oxidizes one alcohol, followed by reductive amination by RedAm | Aliphatic amino alcohols | >99% selectivity, ~30-fold increased production with engineered enzyme. rsc.org |

Asymmetric Synthesis Strategies Utilizing Chiral Auxiliaries

Chiral auxiliaries are reusable chemical entities that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can be recovered. This strategy is highly effective for the synthesis of chiral amines and amino alcohols.

N-tert-butanesulfinamide is a versatile chiral auxiliary widely used in the asymmetric synthesis of amines. nih.gov It reacts with aldehydes and ketones to form N-tert-butanesulfinyl imines, which are stable electrophiles. The diastereoselective addition of various nucleophiles to these imines, followed by removal of the sulfinyl group, yields chiral amines with high enantiopurity. nih.gov

This methodology has been successfully applied to the synthesis of trifluoromethyl-containing amines. The addition of organometallic reagents to (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine proceeds with high diastereoselectivity. beilstein-journals.orgnih.gov The stereochemical outcome is rationalized by a six-membered ring transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine. wikipedia.org The sulfinyl group can be easily cleaved under mild acidic conditions to afford the desired enantiomerically pure trifluoromethylated amine, which can be a precursor to the corresponding amino alcohol. beilstein-journals.org

| Imine Substrate | Nucleophile/Reagent | Solvent/Conditions | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine | Phenylacetylene, LiHMDS | CH₂Cl₂, -78 °C | 87 | 70:30. nih.gov |

| (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine | 4-Methoxyphenylacetylene, LiHMDS | CH₂Cl₂, -78 °C | 84 | 70:30. nih.gov |

| (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine | Malonic Acid Derivatives | Various | - | - |

| Chiral CF₃-ketimines | Acetylide (Ti-promoted) | - | - | - |

(R)-Phenylglycinamide serves as an excellent chiral auxiliary in the asymmetric Strecker reaction, a method for synthesizing α-amino acids from aldehydes or ketones. acs.org This approach is particularly powerful when coupled with a crystallization-induced asymmetric transformation (CIAT), which allows for the isolation of a single diastereomer in high yield and purity. acs.orgnih.gov

In this process, an aldehyde reacts with (R)-phenylglycinamide and a cyanide source. The initially formed diastereomeric amino nitriles equilibrate in solution. One diastereomer is less soluble and selectively crystallizes, shifting the equilibrium and leading to its formation in high excess. acs.org This technique has been used to produce nearly diastereomerically pure amino nitriles with yields of 76–93% and a diastereomeric ratio (dr) greater than 99:1. acs.orgnih.gov The resulting α-amino nitrile can then be hydrolyzed and the auxiliary removed to yield the final chiral α-amino acid or reduced to form a chiral amino alcohol.

| Aldehyde/Ketone | Auxiliary | Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Pivaldehyde | (R)-Phenylglycinamide | H₂O, NaCN/AcOH, 70 °C, 24h | (R,S)-Amino nitrile | 93 | >99:1. acs.org |

| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycinamide | MeOH/H₂O, NaCN, rt, 96h | (R,S)-Amino nitrile | 76 | >99:1. acs.org |

Chemical Transformations and Derivatization of S 3 Benzylamino 1,1,1 Trifluoro Propan 2 Ol and Its Analogues

Stereospecific Conversion to Trifluoromethylated Aziridines

A significant transformation of β-amino-α-trifluoromethyl alcohols, such as (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol, is their stereospecific conversion into trifluoromethylated aziridines. nih.gov This cyclization can be effectively achieved by treating the amino alcohol with dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂) in the presence of a base like triethylamine. nih.gov The reaction proceeds with an inversion of configuration at the carbon atom bearing the hydroxyl group, leading to the formation of the corresponding aziridine (B145994) with a high degree of stereochemical control. This method provides a direct route to chiral trifluoromethyl-substituted aziridines, which are valuable synthetic intermediates for the preparation of various nitrogen-containing compounds. nih.gov

Synthesis of Chiral Trifluoromethyl Carbinols and Related Fluorinated Alcohols

This compound serves as a precursor and an analogue in the synthesis of other valuable chiral trifluoromethyl carbinols and related fluorinated alcohols. One common approach involves the reduction of α-aminoalkyl trifluoromethyl ketones. nih.gov These ketones can be synthesized from α-amino acids via the Dakin-West reaction, and their subsequent reduction provides access to a range of β-amino-α-trifluoromethyl alcohols. nih.gov

Furthermore, asymmetric synthesis methodologies offer a direct route to enantiomerically enriched trifluoromethyl carbinols. For instance, the chiral lanthanide(III)–'(S)-binolam' complex-catalyzed Henry reaction between α,α,α-trifluoroacetophenones and nitromethane (B149229) yields optically active β-nitro alcohols, which can then be reduced to the corresponding β-amino alcohols with high enantiomeric excess. nih.gov These synthetic strategies underscore the importance of compounds like this compound as benchmarks and building blocks in the development of new chiral fluorinated molecules. nih.gov

Development of Trifluoromethylated Peptidomimetics and Bioisosteres

The trifluoromethyl group is a well-established bioisostere for various functional groups in medicinal chemistry, and its incorporation into peptide structures can lead to enhanced metabolic stability and binding affinity. The structural motif present in this compound is relevant to the design of trifluoromethylated peptidomimetics. For example, the trifluoroethylamine substructure has been successfully incorporated into Leu-enkephalin analogues to improve their stability towards proteolysis. nih.gov While this modification did not enhance stability in the specific case of Leu-enkephalin, it highlights the principle of using such fluorinated building blocks in peptide modification. nih.gov

Structural Mimicry of β-Agonist and β-Antagonist Motifs

The phenoxypropanolamine scaffold is a common feature in many β-adrenergic agonists and antagonists. The structural similarity of this compound to these pharmacologically active agents suggests its potential as a building block for novel analogues. The introduction of a trifluoromethyl group can significantly influence the adrenergic properties of these molecules. nih.gov For instance, the position of fluorine substitution on the aromatic ring of phenoxypropanolamine adrenergic agonists has been shown to modulate their β₁- and β₂-adrenergic activity and receptor affinity. nih.gov This indicates that trifluoromethylated analogues derived from or inspired by this compound could exhibit interesting and potentially useful pharmacological profiles as β-agonists or β-antagonists.

Debenzylation Strategies for Accessing Primary Amino Alcohols

The benzyl (B1604629) group in this compound serves as a protecting group for the amine functionality. Its removal to yield the corresponding primary amino alcohol, (S)-3-amino-1,1,1-trifluoropropan-2-ol, is a crucial step for further derivatization. Several methods are available for the debenzylation of N-benzylamino alcohols.

A widely used method is catalytic transfer hydrogenolysis , which employs a palladium catalyst and a hydrogen donor such as ammonium (B1175870) formate. mdma.ch This method is often rapid and efficient, proceeding under moderate reaction conditions. mdma.ch Another common approach is catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst. ox.ac.uk The choice of solvent can be critical in these reactions, with alcoholic solvents often being necessary for the reaction to proceed, although they can sometimes lead to N-alkylation as a side reaction. researchgate.net The use of trifluoroethanol as a solvent has been shown to overcome this issue, leading to reliable hydrogenolyses. researchgate.net

Oxidative methods have also been developed for debenzylation. For instance, N-iodosuccinimide (NIS) can be used to effect the debenzylation of dibenzylamines and can be tuned for selective mono- or didebenzylation. ox.ac.uk

| Debenzylation Method | Reagents and Conditions | Key Features |

|---|---|---|

| Catalytic Transfer Hydrogenolysis | 10% Pd-C, ammonium formate, methanol, reflux | Rapid reaction times (often 6-10 minutes). mdma.ch |

| Catalytic Hydrogenolysis | H₂, Pd/C, alcoholic solvent or trifluoroethanol | Reliable method; trifluoroethanol can prevent N-alkylation side reactions. ox.ac.ukresearchgate.net |

| Oxidative Debenzylation | N-Iodosuccinimide (NIS), dichloromethane | Can be tuned for selective mono- or di-debenzylation. ox.ac.uk |

Application as Chiral Ligands in Asymmetric Catalysis

Chiral β-amino alcohols are a well-established class of ligands for asymmetric catalysis, owing to their ability to form stable chelate complexes with metal centers and create a chiral environment for stereoselective transformations. mdpi.comnih.gov The presence of a trifluoromethyl group in the ligand structure, as in this compound, has been shown to enhance the stereoselectivity of certain reactions. mdpi.comnih.gov

Chiral Ligand Applications in Enantioselective Reformatsky Reactions

The enantioselective Reformatsky reaction, which involves the addition of an organozinc enolate to a carbonyl compound, is a powerful tool for the synthesis of chiral β-hydroxy esters. The use of chiral ligands is crucial for achieving high enantioselectivity in this reaction. Trifluoromethylated amino alcohols, such as analogues of this compound, have been successfully employed as chiral ligands in the Reformatsky reaction of aldehydes. lookchem.com

For instance, the use of a trifluoromethylated amino alcohol ligand in the reaction of benzaldehyde (B42025) with a haloacetate afforded the corresponding optically active β-hydroxy ester with up to 90% enantiomeric excess (ee). lookchem.com The superior performance of the trifluoromethylated ligand compared to its non-fluorinated analogue is attributed to the electronic effects of the trifluoromethyl group, which can influence the aggregation and reactivity of the organozinc species involved in the reaction. nih.govlookchem.com

| Reaction | Ligand Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Reformatsky Reaction of Benzaldehyde | Trifluoromethylated amino alcohol | Up to 90% | lookchem.com |

Role in Other Metal-Catalyzed Asymmetric Transformations

Beyond their well-established use in certain reactions, these chiral ligands have demonstrated considerable versatility in a range of other metal-catalyzed asymmetric processes. The electron-withdrawing nature of the trifluoromethyl group often enhances the Lewis acidity of the metal center and can influence the reaction rates and selectivities. mdpi.com Researchers have successfully employed these ligands in reactions catalyzed by various metals, including zinc, copper, and rhodium, achieving high levels of enantioselectivity.

Zinc-Catalyzed Additions

In the realm of zinc-catalyzed reactions, analogues of this compound have proven to be particularly effective. They have been instrumental in the enantioselective addition of organozinc reagents to aldehydes and imines. For instance, a series of α-trifluoromethyl-β-amino alcohols have been utilized as chiral ligands for the highly enantioselective Reformatsky reaction. lookchem.com The data from these studies highlight the impact of the ligand structure on the reaction's efficiency and stereochemical control.

Table 1: Enantioselective Reformatsky Reaction of Benzaldehyde with Ethyl Bromoacetate using Chiral Trifluoromethylated Amino Alcohol Ligands and Zinc. lookchem.com

Furthermore, these ligands have been successfully applied in the enantioselective addition of diethylzinc (B1219324) to N-(diphenylphosphinoyl)imines. The trifluoromethyl group in the ligand is believed to play a crucial role in the association of the organozinc species, which is key to achieving high stereoselectivity. lookchem.com

Copper-Catalyzed Transformations

In copper-catalyzed asymmetric synthesis, chiral ligands based on the trifluoromethylated amino alcohol framework have shown significant promise. Although specific data for this compound is not extensively documented in this context, the broader class of chiral amino alcohols is known to coordinate with copper(II) to catalyze various transformations, including nitroaldol (Henry) reactions. acs.org The stereochemical outcome of these reactions is highly dependent on the structure of the ligand and its ability to create a well-defined chiral environment around the metal center.

Rhodium-Catalyzed Hydrogenations

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. While direct applications of this compound in this area are still emerging, the fundamental principles of chiral ligand design suggest its potential. The amino and alcohol functionalities can chelate to the rhodium center, and the chiral backbone, influenced by the trifluoromethyl group, could effectively control the facial selectivity of hydride addition to prochiral substrates.

The continued exploration of this compound and its analogues in a wider array of metal-catalyzed asymmetric transformations holds great potential for the development of novel and efficient synthetic methodologies for the production of enantiomerically pure compounds.

Mechanistic Investigations and Theoretical Studies Pertaining to S 3 Benzylamino 1,1,1 Trifluoro Propan 2 Ol and Analogues

Elucidation of Stereochemical Control in Ring-Opening Reactions of Fluorinated Epoxides

The formation of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol and related β-amino-α-trifluoromethyl alcohols is often achieved through the nucleophilic ring-opening of a trifluoromethyl-substituted epoxide, such as 2-trifluoromethyl-oxirane, with an amine, in this case, benzylamine (B48309). uzh.ch Mechanistic studies have shown that these reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. uzh.chbeilstein-journals.org

The stereochemical outcome of the reaction is a direct consequence of the Sₙ2 pathway. In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. researchgate.netnih.gov In the case of an epoxide, the oxygen atom of the oxirane ring acts as the leaving group upon protonation or coordination to a Lewis acid. The nucleophilic attack of the amine occurs at one of the carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond and an inversion of the stereochemical configuration at the center of attack. researchgate.netnih.gov

This results in a specific, predictable stereochemical relationship between the newly formed C-N bond and the C-O bond of the resulting alcohol. The product formed from the ring-opening of a chiral epoxide will have a defined stereochemistry, which is crucial for the synthesis of enantiomerically pure compounds. The reaction typically yields products with an anti relationship between the amino and hydroxyl groups. beilstein-journals.org

The regioselectivity of the ring-opening is also a critical factor. In the case of unsymmetrically substituted epoxides like 2-trifluoromethyl-oxirane, the nucleophile can potentially attack either of the two carbon atoms. Experimental and theoretical studies have demonstrated that the ring-opening of trifluoromethylated epoxides with amines is highly regioselective. uzh.chbeilstein-journals.org The nucleophilic attack predominantly occurs at the carbon atom that is not substituted with the trifluoromethyl group. beilstein-journals.org This regioselectivity is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which creates a significant electronic repulsion with the incoming nucleophile. beilstein-journals.org

Influence of the Trifluoromethyl Group on Reaction Pathways and Stereoselectivity

The trifluoromethyl (CF₃) group plays a pivotal role in dictating the course and outcome of the ring-opening reaction of fluorinated epoxides. Its influence stems from a combination of steric and electronic effects.

The trifluoromethyl group is known for its significant steric bulk, which can hinder the approach of a nucleophile to the adjacent carbon atom. mdpi.com This steric hindrance contributes to the observed regioselectivity, favoring the attack at the less substituted carbon of the epoxide ring.

However, the electronic effects of the trifluoromethyl group are often more dominant in directing the reaction pathway. The high electronegativity of the fluorine atoms makes the CF₃ group a potent electron-withdrawing group. mdpi.com This has several consequences:

Destabilization of Adjacent Positive Charge: The strong inductive effect of the CF₃ group destabilizes any developing positive charge on the adjacent carbon atom. This disfavors an Sₙ1-type mechanism, which would proceed through a carbocation intermediate. Consequently, the Sₙ2 mechanism becomes the more favorable pathway.

Increased Electrophilicity of the Remote Carbon: While the CF₃ group increases the electrophilicity of the adjacent carbon, the electronic repulsion it creates with the nucleophile is a more significant factor. This directs the nucleophilic attack to the more accessible carbon atom.

Lowering of the LUMO Energy Level: The presence of the electron-withdrawing trifluoromethyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the epoxide, making it more susceptible to nucleophilic attack. beilstein-journals.org

The interplay of these steric and electronic effects ensures a highly regioselective and stereospecific reaction, leading to the desired amino alcohol product.

Electrostatic interactions play a crucial role in the transition state of the nucleophilic ring-opening reaction, significantly influencing the stereoselectivity. The highly polarized C-F bonds in the trifluoromethyl group create a region of negative electrostatic potential around it.

As the amine nucleophile approaches the epoxide, there is an electrostatic repulsion between the lone pair of electrons on the nitrogen atom and the partial negative charges on the fluorine atoms of the CF₃ group. mdpi.com This repulsion is minimized when the nucleophile attacks the carbon atom further away from the trifluoromethyl group, thus reinforcing the regioselectivity.

Furthermore, these electrostatic interactions can influence the orientation of the reactants in the transition state, which in turn affects the stereochemical outcome. For chiral epoxides and/or chiral amines, specific electrostatic interactions can favor one diastereomeric transition state over another, leading to high levels of diastereoselectivity in the product.

Computational Chemistry Approaches for Reaction Pathway Prediction and Stereoselectivity

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the stereochemical outcomes of complex organic reactions. Quantum chemical calculations and molecular modeling provide detailed insights into the energetics and geometries of reactants, transition states, and products.

Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to study the ring-opening reactions of epoxides. These calculations can provide valuable information about the reaction mechanism, including:

Reaction Energy Profiles: By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of the activation energy, which is a key factor in determining the reaction rate.

Transition State Geometries: The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in an Sₙ2 reaction, the transition state will show the nucleophile and the leaving group in a nearly linear arrangement with the central carbon atom.

Charge Distribution: Analysis of the charge distribution in the reactants and transition state can help to explain the regioselectivity of the reaction. For instance, it can show how the electron-withdrawing trifluoromethyl group influences the electrophilicity of the epoxide carbons.

Recent quantum mechanics/molecular mechanics (QM/MM) calculations on the asymmetric ring-opening of epoxides with amines have provided detailed insights into the factors controlling enantioselectivity. rsc.org These studies have shown that non-covalent interactions, such as CH–π interactions between the nucleophile and the catalyst or substrate, can stabilize one transition state over another, leading to the preferential formation of one enantiomer. rsc.org The ring-opening step is often calculated to be the rate-limiting step in these reactions. rsc.org

Table 1: Illustrative Calculated Parameters for Epoxide Ring-Opening

| Parameter | Sₙ2-like Transition State | Sₙ1-like Transition State |

|---|---|---|

| Activation Energy (kcal/mol) | Lower | Higher |

| C-Nucleophile Bond Length (Å) | Shorter | Longer |

| C-O (epoxide) Bond Length (Å) | Slightly elongated | Significantly elongated |

| Charge on Epoxide Carbon | Partial positive | More developed positive |

Molecular modeling techniques, including molecular dynamics (MD) simulations, are valuable for predicting the preferred conformations of molecules and understanding their reactivity. For a flexible molecule like this compound, understanding its conformational preferences is important as it can influence its biological activity.

MD simulations can be used to explore the conformational landscape of the molecule in different environments, such as in solution or in the active site of a protein. researchgate.netnih.govscispace.com These simulations provide information about:

Stable Conformations: By simulating the movement of the atoms over time, the most stable, low-energy conformations of the molecule can be identified.

Intramolecular Interactions: MD simulations can reveal important intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.

Solvent Effects: The influence of the solvent on the conformation and reactivity of the molecule can be studied by including explicit solvent molecules in the simulation. nih.gov

The insights gained from molecular modeling can be used to rationalize the observed reactivity and stereoselectivity of reactions and to design new catalysts or substrates with improved properties. Conformational analysis of related β-amino-α-trifluoromethyl alcohols has shown that the presence of the trifluoromethyl group can influence the peptide backbone conformation when incorporated into peptides. nii.ac.jp

Analytical and Spectroscopic Methodologies for Characterization of S 3 Benzylamino 1,1,1 Trifluoro Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For chiral and fluorinated compounds like (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol, specific NMR methods are employed to determine its constitution, configuration, and purity.

Applications of ¹H NMR and ¹⁹F NMR for Structural Elucidation

Proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy are powerful tools for the structural analysis of fluorine-containing organic compounds. jeolusa.comjeolusa.com The presence of the trifluoromethyl group in this compound makes ¹⁹F NMR a particularly valuable technique.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the nitrogen and the chiral center, the methine proton at the chiral center, and the amine and hydroxyl protons. The chemical shifts and coupling patterns of the diastereotopic methylene protons and the methine proton provide critical information about the connectivity of the molecule. Long-range coupling between protons and the fluorine atoms can further complicate the spectra but also offers additional structural insights. jeolusa.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it excellent for identifying and differentiating fluorinated compounds. wikipedia.org For this compound, the three equivalent fluorine atoms of the CF₃ group would typically appear as a single resonance. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group. nih.gov Furthermore, coupling between the fluorine nuclei and the adjacent methine proton (³JHF) would split this signal into a doublet, confirming the proximity of these groups. The magnitude of this coupling constant provides conformational information. The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for detecting subtle structural changes in derivatives. wikipedia.org

A significant challenge in the NMR of fluorinated compounds is the presence of long-range ¹⁹F-¹H and ¹⁹F-¹³C couplings, which can complicate spectral interpretation. jeolusa.comjeol.com However, modern NMR techniques, including decoupling experiments like ¹H{¹⁹F} or ¹³C{¹H, ¹⁹F}, can simplify these complex spectra and aid in the definitive assignment of signals. jeol.com

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet | |

| ¹H | Benzyl CH₂ | ~3.8 | AB quartet or multiplet | |

| ¹H | CH(OH) | ~4.0 | Multiplet | |

| ¹H | CH₂N | ~2.8 - 3.0 | Multiplet | |

| ¹H | NH | Variable | Broad singlet | |

| ¹H | OH | Variable | Broad singlet | |

| ¹⁹F | CF₃ | ~ -75 to -80 | Doublet | ³JHF |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Use of Chiral Shift Reagents in NMR Spectroscopy

Determining the enantiomeric purity of a chiral compound is often challenging with standard NMR techniques, as enantiomers have identical spectra in an achiral environment. libretexts.org Chiral shift reagents (CSRs), typically lanthanide complexes with chiral ligands, are employed to overcome this limitation. fiveable.meslideshare.net

When a CSR is added to a solution of a racemic or enantiomerically enriched sample of a compound like this compound, it forms diastereomeric complexes with each enantiomer. libretexts.org These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding nuclei in the NMR spectrum. nih.gov The difference in the chemical shifts of the signals for the two enantiomers is known as the enantiomeric shift difference (ΔΔδ). nih.gov

The magnitude of the induced shift depends on the concentration of the CSR and the proximity of the nucleus to the Lewis basic site of the analyte that coordinates with the lanthanide metal. slideshare.net For this compound, the amine and hydroxyl groups are potential binding sites. By integrating the signals of the resolved enantiomers, the enantiomeric excess (ee) can be accurately quantified. slideshare.net Commonly used chiral shift reagents include tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) and tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(tfc)₃). rsc.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of a compound. lcms.cz For this compound (C₁₀H₁₂F₃NO), the calculated monoisotopic mass is 219.0871 g/mol . guidechem.comcymitquimica.com

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), such as LC-Time-of-Flight (TOF)-MS, can provide highly accurate mass measurements, typically with errors of less than 5 ppm. lcms.cz This level of accuracy allows for the unambiguous determination of the molecular formula.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed. The fragmentation pattern can provide further structural information. For instance, cleavage of the C-C bond between the chiral center and the trifluoromethyl group, or cleavage of the benzyl group, would lead to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure and Intramolecular Hydrogen Bonding Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, analysis of its crystalline derivatives provides invaluable structural information.

Crystallographic studies on derivatives of trifluoromethylated amino alcohols have revealed detailed insights into their conformational preferences and non-covalent interactions. researchgate.net A key feature often observed in the crystal structures of amino alcohols is the presence of hydrogen bonding. mdpi.com In the case of derivatives of this compound, both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular hydrogen bonding can occur between the hydroxyl group and the amino group, influencing the conformation of the molecule in the solid state. nih.gov The presence of the electron-withdrawing trifluoromethyl group can affect the acidity of the hydroxyl proton and the basicity of the amino nitrogen, thereby modulating the strength of this interaction. Analysis of the crystal structure of a derivative would allow for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of its solid-state conformation. conicet.gov.ar Furthermore, the packing of molecules in the crystal lattice, governed by intermolecular hydrogen bonds and other interactions, can be thoroughly analyzed. conicet.gov.ar

Chiral Chromatography Techniques for Enantiomeric Purity Determination

Chiral chromatography is a primary tool for the separation and quantification of enantiomers, which is essential in the development of chiral drugs and intermediates. chromatographyonline.com

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the separation of enantiomers, particularly in the pharmaceutical industry. researchgate.netselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. perkinelmer.com This is often mixed with a small amount of an organic modifier, such as an alcohol. researchgate.net

The advantages of SFC over traditional high-performance liquid chromatography (HPLC) for chiral separations include:

Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster separations without a loss of efficiency. researchgate.netchiraltech.com

Reduced Solvent Consumption: The use of CO₂ significantly reduces the consumption of organic solvents, making SFC a "greener" and more environmentally friendly technique. selvita.com

Efficiency: SFC often provides better resolution and higher efficiency for chiral separations compared to normal-phase HPLC. researchgate.net

For the enantiomeric purity determination of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are among the most widely used and successful for a broad range of chiral compounds. researchgate.net The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. The presence of the fluorine atoms in the analyte can also lead to unique interactions with fluorinated stationary phases, potentially enhancing enantioseparation. perkinelmer.com By using SFC, a baseline separation of the (R)- and (S)-enantiomers can be achieved, allowing for accurate determination of the enantiomeric purity. chromatographyonline.comresearchgate.net

Interactive Data Table: Comparison of Chiral Separation Techniques

| Technique | Mobile Phase | Typical Run Time | Solvent Consumption | Key Advantages for Fluorinated Compounds |

| Chiral SFC | Supercritical CO₂ + Organic Modifier | Fast (often < 5 min) | Low | High efficiency, speed, green chemistry |

| Chiral HPLC (Normal Phase) | Non-polar organic solvents (e.g., hexane, isopropanol) | Moderate (5-20 min) | High | Well-established, wide range of columns |

| Chiral HPLC (Reversed Phase) | Aqueous + Organic Modifier (e.g., acetonitrile, methanol) | Moderate to Long | Moderate | Broad applicability, compatible with MS |

Spectroscopic Studies of Photodissociation Dynamics of Related Halogenated Propanols

Understanding the photodissociation dynamics of halogenated propanols is crucial for predicting their atmospheric fate and for developing photochemical applications. While specific studies on this compound are not widely available, valuable insights can be drawn from spectroscopic investigations of related molecules such as 1-propanol (B7761284), 2-propanol, and other propyl derivatives. These studies typically employ techniques like high-n Rydberg-atom time-of-flight (TOF) and velocity map imaging (VMI) to probe the dissociation pathways and energy distributions of the resulting fragments following photoexcitation.

Studies on the photodissociation of 1-propanol and 2-propanol at a wavelength of 193.3 nm have shown that the primary channel for H-atom production is the fission of the O-H bond. dntb.gov.ua This process results in a large release of translational energy to the products, with average fractions of this energy (

Further investigations into astrophysically relevant propyl derivatives (C₃H₇X, where X = CN, OH, HCO) at 157 nm provide additional details on how the substituent group influences the dynamics. uhmreactiondynamics.orgosti.gov The experiments revealed that for isopropanol (B130326) (i-C₃H₇OH), the average translational energy release upon dissociation is significant. uhmreactiondynamics.org The energy partitioning between translational and internal (rovibrational) energy of the fragments is a key indicator of the dissociation mechanism. For instance, in the photodissociation of various isopropyl derivatives, the percentage of available energy channeled into translation was found to be similar for i-C₃H₇CN and i-C₃H₇OH, suggesting that the radical fragments are highly rovibrationally excited. uhmreactiondynamics.orgosti.gov

The table below presents comparative data on the photodissociation of isopropanol and related compounds.

| Parent Molecule | Dissociation Wavelength (nm) | Major Channel | Average Translational Energy Release (kJ mol⁻¹) | Percentage of Available Energy into Translation (%) |

| Isopropanol (i-C₃H₇OH) | 157 | i-C₃H₇ + OH | 47.7 | 13.2 |

| Isobutyronitrile (i-C₃H₇CN) | 157 | i-C₃H₇ + CN | 59.9 | 13.1 |

| Isobutyraldehyde (i-C₃H₇CHO) | 157 | i-C₃H₇ + HCO | 33.1 | 7.2 |

Data sourced from studies on astrophysically relevant propyl derivatives. uhmreactiondynamics.org

For this compound, several photodissociation pathways could be anticipated upon UV excitation. Based on studies of related propanols, O-H bond fission is a likely primary channel. dntb.gov.ua However, the presence of the C-F and C-N bonds introduces other possibilities. The C-F bonds are generally very strong, making their cleavage less probable than other pathways. The C-C bond adjacent to the trifluoromethyl group or the C-N bond in the benzylamino moiety could also be susceptible to cleavage. The complex interplay between the nπ* and nσ* excited states, influenced by the various chromophores (phenyl ring, amino group, hydroxyl group), would govern the ultimate dissociation dynamics. nih.gov Advanced spectroscopic techniques combined with theoretical calculations would be necessary to unravel the detailed photophysical and photochemical behavior of this specific molecule.

Broader Research Implications and Future Directions

Design Principles for Novel Chiral Fluorinated Amino Compounds

The design of novel chiral fluorinated amino compounds is a strategic endeavor in medicinal chemistry and materials science, aiming to leverage the unique properties imparted by fluorine atoms. The trifluoromethyl (CF3) group is particularly significant due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability and binding affinity in bioactive molecules. advanceseng.comadvanceseng.com The integration of a CF3 group with a chiral amino alcohol framework, as seen in (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol, is guided by several key principles.

Stereochemical Control: The primary goal is the precise control of stereochemistry. The development of asymmetric synthesis routes is crucial to access specific enantiomers, as different stereoisomers can have vastly different biological activities or catalytic efficiencies. westlake.edu.cn Methods like asymmetric hydrogenation, stereoselective reduction of trifluoromethyl ketones, and ring-opening of chiral epoxides are foundational strategies. acs.org

Modulation of Physicochemical Properties: The CF3 group serves as a powerful modulator of a molecule's characteristics. Its introduction can significantly alter acidity, basicity, and conformation, which are critical for molecular recognition and interaction. advanceseng.com For instance, adding a trifluoromethyl group can increase a drug molecule's lipophilicity, which may improve its ability to cross cell membranes. advanceseng.com

Enhanced Biological Performance: In drug design, fluorine substitution is a well-established strategy to block metabolic pathways, thereby increasing the half-life of a drug. The CF3 group can prevent oxidation at its point of attachment. Chiral amino alcohols are themselves prevalent motifs in many pharmaceutical molecules. acs.org

These design principles are summarized in the table below.

| Design Principle | Rationale and Key Considerations |

| Stereochemical Control | Essential for isolating enantiomers with desired biological or catalytic activity. Relies on asymmetric synthesis methods like hydrogenation or stereoselective reductions. westlake.edu.cnacs.org |

| Property Modulation | The CF3 group alters electronic properties, lipophilicity, and metabolic stability, which is crucial for drug design and materials science. advanceseng.comadvanceseng.com |

| Bioactivity Enhancement | Fluorination can block metabolic degradation, while the amino alcohol scaffold is a common feature in bioactive compounds. acs.org |

| Conformational Tuning | The combination of rigid (CF3) and flexible (amino alcohol) components allows for fine-tuning the molecular shape for optimal interaction with biological targets or substrates in catalysis. mdpi.com |

Emerging Applications in Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. Chiral β-amino alcohols, including terpene-derived variants, are effective organocatalysts for a wide range of chemical transformations. mdpi.com The incorporation of trifluoromethyl groups into these scaffolds can enhance their catalytic performance.

Compounds like this compound are precursors or structural analogs to potent organocatalysts. The presence of both a Lewis basic amine site and a Brønsted acidic alcohol site allows them to activate substrates through hydrogen bonding and other non-covalent interactions. Research has shown that introducing fluoroalkyl groups into chiral ligands and catalysts can improve their ability to induce asymmetry in stereoselective reactions. mdpi.com

Emerging applications for this class of compounds in organocatalysis include:

Aldol and Mannich Reactions: Catalyzing the formation of carbon-carbon bonds to produce β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively, which are valuable synthetic intermediates. acs.org

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a fundamental reaction in organic synthesis.

Diels-Alder Reactions: Acting as chiral Lewis bases to catalyze cycloaddition reactions, enabling the stereocontrolled synthesis of complex cyclic systems. mdpi.com

Asymmetric Reductions: Chiral amino alcohols can serve as ligands for metals or act directly as catalysts in the transfer hydrogenation of ketones and imines, producing chiral alcohols and amines. acs.org

| Catalytic Application | Reaction Type | Significance |

| Aldol/Mannich Reactions | Carbon-Carbon Bond Formation | Synthesis of key building blocks for pharmaceuticals and natural products. acs.org |

| Michael Additions | Conjugate Addition | A versatile method for creating new carbon-carbon and carbon-heteroatom bonds. |

| Diels-Alder Reactions | Cycloaddition | Stereoselective construction of six-membered rings, common in complex molecules. mdpi.com |

| Asymmetric Reductions | Hydrogenation/Transfer Hydrogenation | Provides access to enantiomerically pure alcohols and amines. acs.org |

Development of Green Chemistry Approaches for Trifluoromethylated Amino Alcohol Synthesis

The synthesis of complex fluorinated molecules traditionally involves harsh reagents and multi-step processes. However, the principles of green chemistry are driving the development of more sustainable and efficient synthetic routes.

Biocatalysis: The use of enzymes, such as amine dehydrogenases, offers a highly selective and environmentally benign route to chiral amino alcohols. frontiersin.orgnih.gov These enzymatic reactions occur in aqueous media under mild conditions, using ammonia (B1221849) as an inexpensive amino donor and producing water as the main byproduct. frontiersin.org Engineered enzymes have shown the ability to perform reductive amination on a range of hydroxy ketones with high stereoselectivity. nih.gov

Visible-Light Photocatalysis: Recent advancements have demonstrated that visible light can be used to drive trifluoromethylation reactions. advanceseng.com These methods often use a photocatalyst to generate trifluoromethyl radicals from readily available and inexpensive sources under mild conditions, avoiding the need for harsh oxidants or reductants.

Continuous-Flow Synthesis: Flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch reactions. acs.org Performing reactions in a continuous-flow reactor allows for better control over reaction parameters (temperature, pressure), reduces reaction times, and minimizes waste. This approach has been successfully applied to the synthesis of trifluoromethylated heterocycles. acs.org

Catalytic Asymmetric Transfer Hydrogenation: This method is advantageous over pressurized hydrogenation as it does not require specialized high-pressure equipment. acs.org It often uses more readily available hydrogen donors, such as isopropanol (B130326), in the presence of a chiral catalyst to achieve high enantioselectivity.

| Green Chemistry Approach | Key Features | Advantages |

| Biocatalysis | Uses enzymes (e.g., amine dehydrogenases) in aqueous media. frontiersin.orgnih.gov | High stereoselectivity, mild reaction conditions, reduced waste, use of inexpensive reagents. frontiersin.org |

| Photocatalysis | Employs visible light to initiate reactions. advanceseng.com | Sustainable energy source, avoids harsh chemical reagents, proceeds under mild conditions. |

| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream. acs.org | Enhanced safety and scalability, improved reaction control, higher yields, and reduced waste. |

| Asymmetric Transfer Hydrogenation | Uses hydrogen donors like isopropanol with a chiral catalyst. acs.org | Avoids high-pressure hydrogen gas, more accessible equipment, environmentally benign. |

Q & A

Basic Research Questions

Q. What synthetic routes are available for (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a benzylamine group could be introduced to a trifluoropropanol precursor (e.g., 3-Bromo-1,1,1-trifluoro-2-propanol ). Enantiomeric purity is critical; chiral chromatography (HPLC with a chiral stationary phase) or asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries) are recommended. NMR and polarimetry can validate stereochemical integrity .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer : Use a combination of and NMR to identify the trifluoromethyl group and benzylamino protons. IR spectroscopy can confirm hydroxyl (-OH) and amine (-NH) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography is definitive for absolute configuration but requires high-purity crystals .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases or proteases) using fluorogenic substrates. Cytotoxicity can be assessed via MTT assays in cell lines. Computational docking (e.g., AutoDock Vina) may predict binding to targets like GPCRs or ion channels, leveraging structural analogs such as 3-Amino-3-(4-fluorophenyl)propan-1-ol .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- Methodological Answer : Perform DFT calculations to study electronic effects of the trifluoromethyl group on lipophilicity (logP). Molecular dynamics simulations predict blood-brain barrier permeability. ADMET predictors (e.g., SwissADME) can estimate metabolic stability, guided by analogs like 3-(3-Trifluoromethylphenyl)propan-1-ol .

Q. What strategies resolve contradictions in NMR data caused by dynamic proton exchange?

- Methodological Answer : Variable-temperature NMR can slow exchange rates, revealing split signals for hydroxyl and amine protons. Deuterated solvents (e.g., DMSO-d) or additives (e.g., TFA) may stabilize specific tautomers. 2D NOESY identifies spatial correlations obscured by exchange .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF group enhances electrophilicity at adjacent carbons. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may require optimized bases (e.g., CsCO) to activate the benzylamino group. Compare with 3-(Benzyloxy)-1,1,1-trifluoropropan-2-ol to assess leaving-group effects .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodological Answer : Standardize synthesis protocols (e.g., strict temperature control during amination). Use orthogonal purity checks (HPLC, LC-MS) for each batch. Include internal controls (e.g., reference inhibitors) in assays. Pilot studies with small batches identify critical parameters before large-scale testing .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported IC values across studies?

- Methodological Answer : Re-evaluate assay conditions (pH, solvent, cell line). Use statistical tools (e.g., Grubbs’ test) to identify outliers. Meta-analysis of public data (e.g., ChEMBL) contextualizes results. Validate findings with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What mechanistic insights can be gained from studying photodegradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.